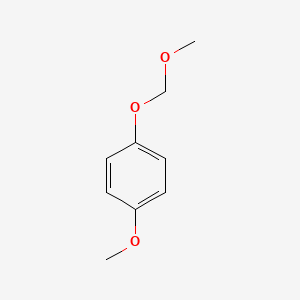

1-Methoxy-4-(methoxymethoxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-10-7-12-9-5-3-8(11-2)4-6-9/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAGDDZDKOILKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 4 Methoxymethoxy Benzene

The synthesis of 1-Methoxy-4-(methoxymethoxy)benzene is primarily achieved through a two-step process. The first step involves the synthesis of the precursor, 4-methoxyphenol (B1676288), followed by the protection of the phenolic hydroxyl group with a methoxymethyl (MOM) group.

The starting material, 4-methoxyphenol, can be synthesized via several routes, including the monomethylation of hydroquinone (B1673460). One common laboratory method involves the reaction of hydroquinone with dimethyl sulfate (B86663) in the presence of a base. An alternative, more environmentally friendly approach, employs methanol (B129727) as the methylating agent in the presence of a solid acid catalyst. researchgate.net

Once 4-methoxyphenol is obtained, the subsequent key step is the introduction of the methoxymethyl protecting group. This is a common strategy in organic synthesis to mask the reactivity of a hydroxyl group while other chemical transformations are carried out on the molecule. The reaction, known as methoxymethylation, converts the phenolic hydroxyl group into a methoxymethyl ether. Several reagents and conditions have been established for this transformation, providing chemists with a range of options depending on the specific requirements of the synthesis. wikipedia.org

A widely used reagent for this purpose is chloromethyl methyl ether (MOM-Cl), which reacts with the phenoxide ion of 4-methoxyphenol. nih.govsigmaaldrich.com The phenoxide is typically generated in situ by treating 4-methoxyphenol with a suitable base. The choice of base and solvent can influence the reaction's efficiency. Common bases include N,N-diisopropylethylamine (DIPEA) and sodium hydride (NaH). wikipedia.org Alternatively, dimethoxymethane (B151124) in the presence of a Lewis acid or a dehydrating agent like phosphorus pentoxide can also be employed to install the MOM group. wikipedia.org

The general transformation is depicted in the scheme below:

Scheme 1: Synthesis of this compound from 4-Methoxyphenol.

The following table summarizes various reported conditions for the methoxymethylation of alcohols, which are applicable to the synthesis of this compound from 4-methoxyphenol.

| Reagent(s) | Base | Solvent | Temperature | Reference |

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane | Room Temperature | wikipedia.org |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Not specified | wikipedia.org |

| Dimethoxymethane | Phosphorus Pentoxide (P2O5) | Chloroform | 25 °C | wikipedia.org |

| Dimethoxymethane | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane | Not specified | wikipedia.org |

Advanced Synthetic Approaches to Analogues of 1 Methoxy 4 Methoxymethoxy Benzene

The development of analogues of 1-Methoxy-4-(methoxymethoxy)benzene allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. Advanced synthetic methodologies enable the introduction of a wide array of functional groups and structural motifs onto the core benzene (B151609) ring.

One powerful strategy for creating analogues is through the functionalization of the aromatic ring of a suitably protected precursor. For instance, ortho-lithiation of this compound, followed by quenching with various electrophiles, can introduce substituents at the positions adjacent to the methoxy (B1213986) group. This approach takes advantage of the directing effect of the methoxy group in the lithiation step.

Cross-coupling reactions, such as the Suzuki and Hiyama reactions, are cornerstone methods in modern organic synthesis for the formation of carbon-carbon bonds. researchgate.net To utilize these reactions, the protected aromatic ring must first be converted into a suitable coupling partner, such as an aryl halide or an aryl boronic ester. For example, bromination of this compound would yield an aryl bromide that can then participate in a variety of palladium-catalyzed cross-coupling reactions to introduce alkyl, alkenyl, or aryl groups. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is particularly versatile for this purpose. vjs.ac.vnvjs.ac.vn

Furthermore, the synthesis of analogues with heteroatoms other than oxygen in the side chain has been reported. For example, analogues containing sulfur, such as 1-Methoxy-4-(methylthio)benzene, have been synthesized. nih.gov The introduction of nitrogen-containing heterocycles is another avenue for creating diverse analogues. For instance, pyrazole (B372694) derivatives have been synthesized from methoxyphenyl-containing precursors. nih.gov

The following table provides an overview of some advanced synthetic strategies that can be employed to generate analogues of this compound.

| Synthetic Strategy | Description | Potential Analogue Feature |

| Ortho-functionalization | Directed lithiation of the aromatic ring followed by reaction with an electrophile. | Introduction of substituents at the 2- or 6-position of the benzene ring. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of an aryl halide derivative with a boronic acid or ester. | Formation of a new carbon-carbon bond to introduce alkyl, alkenyl, or aryl groups. |

| Hiyama Cross-Coupling | Palladium-catalyzed reaction of an organosilane with an organohalide. | Formation of a new carbon-carbon bond, offering an alternative to boron-based methods. |

| Trifluoromethylation | Introduction of a trifluoromethyl group onto the aromatic ring. | A trifluoromethyl-substituted benzene ring, which can significantly alter electronic properties. |

| Heterocycle Formation | Synthesis of nitrogen- or sulfur-containing heterocyclic rings attached to the methoxyphenyl moiety. | Analogues containing pyrazole, triazole, or other heterocyclic systems. |

These advanced methods provide a rich toolbox for the synthetic chemist to design and create a wide variety of analogues of this compound, each with unique structural features and potential applications.

Chemical Reactivity and Transformations of 1 Methoxy 4 Methoxymethoxy Benzene

Strategic Deprotection of the Methoxymethoxy Group

The removal of the MOM group is a critical step in multi-step organic syntheses. The choice of deprotection method often depends on the presence of other functional groups within the molecule, demanding high selectivity.

Acid-Catalyzed Cleavage Mechanisms

The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.com The general mechanism involves the protonation of one of the ether oxygens, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com This is followed by nucleophilic attack, typically by water or an alcohol from the solvent, leading to the release of the phenol (B47542), formaldehyde, and methanol (B129727). eurekaselect.com

Strong acids such as hydrochloric acid (HCl) and hydrobromic acid (HBr) are effective for this transformation. wikipedia.orglibretexts.org The reaction can be envisioned as an SN1 or SN2 process, depending on the stability of the potential carbocation intermediate. masterorganicchemistry.comwikipedia.org For 1-methoxy-4-(methoxymethoxy)benzene, the cleavage likely proceeds through a mechanism with some SN1 character due to the resonance stabilization of the resulting phenoxide.

Development of Alternative Cleavage Methods

While acid-catalyzed cleavage is common, the harsh conditions can be detrimental to sensitive substrates. This has spurred the development of milder and more selective methods.

One such method involves the use of Lewis acids. Reagents like zinc bromide (ZnBr₂), magnesium bromide (MgBr₂), and titanium tetrachloride (TiCl₄) can cleave MOM ethers, often with greater selectivity than Brønsted acids. spcmc.ac.in For instance, the 2-methoxyethoxymethyl (MEM) group can be cleaved preferentially over the MOM group using these Lewis acids. spcmc.ac.in

Another approach utilizes solid-phase catalysts. p-Toluenesulfonic acid (pTSA) has been used in a solvent-free method to deprotect MOM ethers by simple trituration in a mortar and pestle. eurekaselect.com This eco-friendly procedure offers high yields and is compatible with a variety of other protecting groups. eurekaselect.com Furthermore, acidic ion-exchange resins like Dowex-50W have been employed for the hydrolysis of MOM ethers in aqueous methanol, providing a mild alternative for acid-sensitive compounds. tandfonline.com

Directed Aromatic Functionalization of this compound

The substituents on the benzene (B151609) ring of this compound can direct the addition of new functional groups to specific positions on the ring.

Site-Selective Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. beilstein-journals.orgnih.gov In this reaction, a heteroatom-containing directing group on the aromatic ring coordinates to an organolithium reagent, such as n-butyllithium, directing the deprotonation (lithiation) to the adjacent ortho position.

In the case of this compound, both the methoxy (B1213986) and the methoxymethoxy groups can act as directing groups. The methoxymethoxy group is generally a stronger directing group than the methoxy group. Therefore, lithiation is expected to occur predominantly at the position ortho to the methoxymethoxy group (C3).

This regiochemical control allows for the introduction of various electrophiles at a specific position on the aromatic ring. For example, quenching the lithiated intermediate with an electrophile like dimethylformamide (DMF) would introduce a formyl group at the C3 position, leading to the formation of 2-methoxy-5-(methoxymethoxy)benzaldehyde. This site-selectivity is crucial for the synthesis of polysubstituted aromatic compounds with a defined substitution pattern.

The resulting functionalized aromatic compounds can then undergo further transformations, including the strategic deprotection of the MOM group as described earlier, to yield a variety of substituted phenols.

Mechanistic Studies of Directed ortho-Metalation Adjacent to Methoxymethoxy Groups

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. nih.gov In this reaction, a directed metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This creates a stabilized aryllithium intermediate that can then react with various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond exclusively at the ortho position. wikipedia.org

The methoxymethoxy (MOM) group is recognized as a strong directed metalation group. organic-chemistry.org The mechanism of DoM involving the MOM group is generally understood to proceed through a complex-induced proximity effect (CIPE). baranlab.orgnih.gov The process begins with the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic oxygen atom of the MOM ether. wikipedia.orgbaranlab.org This pre-coordination brings the alkyllithium base into close proximity to the ortho proton, facilitating its abstraction and the formation of the ortho-lithiated species. baranlab.org

However, the effectiveness of the MOM group in DoM can be influenced by several factors. While MOM-protected phenols are generally robust, a competing reaction can occur where a proton exchange from a neighboring acidic group can quench the desired aryl anion formation. nih.gov The choice of the organolithium reagent and the presence of additives like tetramethylethylenediamine (TMEDA) can also significantly impact the reaction's efficiency and regioselectivity. baranlab.org TMEDA, a bidentate amine ligand, can break up the aggregates of organolithium reagents, increasing their basicity and accelerating the metalation process. baranlab.org

In the context of this compound, the presence of two potential directing groups, the methoxy and the methoxymethoxy group, introduces a competitive scenario. The relative directing power of these groups determines the site of metalation. The methoxymethoxy group is generally considered a stronger directing group than the methoxy group. harvard.edu Therefore, in a competitive situation, metalation is expected to occur preferentially ortho to the MOM group.

Electrophilic Substitution Reactions of the Aromatic Ring

The methoxy and methoxymethoxy groups are both electron-donating groups, which activate the benzene ring towards electrophilic aromatic substitution. libretexts.orgmsu.edu This activation arises from the ability of the oxygen atoms to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. msu.edulibretexts.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles.

These activating groups are also ortho, para-directing, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to these groups. libretexts.orgmsu.edu In this compound, the para position is already occupied. Therefore, electrophilic substitution is directed to the positions ortho to either the methoxy or the methoxymethoxy group.

The methoxy group is a strongly activating and ortho, para-directing substituent. libretexts.org For instance, the nitration of anisole (B1667542) (methoxybenzene) yields predominantly the ortho and para isomers. libretexts.orgmsu.edu Similarly, the methoxymethoxy group also functions as a strong activating and ortho, para-directing group.

In the case of this compound, the two activating groups work in concert to enhance the reactivity of the ring. However, the directing influence of each group must be considered. The positions ortho to the methoxy group are also meta to the methoxymethoxy group, and vice versa. Generally, the more strongly activating group will exert the dominant directing effect. In many cases, the methoxy group is considered a more powerful activating group than the methoxymethoxy group in electrophilic aromatic substitution. For example, in a Friedel-Crafts acylation of 1-methoxy-4-methylbenzene, the methoxy group, being a stronger electron-donating group than the methyl group, directs the incoming acyl group to the position ortho to it. chegg.com A similar principle would apply to this compound, where the relative activating strengths of the methoxy and methoxymethoxy groups would determine the major product.

Nucleophilic Aromatic Substitution (SNAr) on Activated Derivatives

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com Unlike electrophilic substitution, SNAr reactions require the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. libretexts.orglibretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.orglibretexts.org

The parent compound, this compound, with its electron-donating methoxy and methoxymethoxy groups, is not reactive towards nucleophilic aromatic substitution. To undergo SNAr, the molecule must be modified to include a good leaving group (such as a halide) and strong electron-withdrawing groups. For example, if a nitro group (-NO2), a powerful electron-withdrawing group, were introduced onto the ring ortho or para to a halogen atom, the resulting compound would be activated for SNAr. stackexchange.comnist.gov

The mechanism of SNAr proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). libretexts.orglibretexts.org The presence of electron-withdrawing groups at the ortho and para positions is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.orglibretexts.org

Elimination of the leaving group: The leaving group is expelled from the intermediate, and the aromaticity of the ring is restored. libretexts.org

The reactivity in SNAr reactions is influenced by the nature of the leaving group and the electron-withdrawing substituents. For halogens, the order of reactivity is typically F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is usually the formation of the Meisenheimer complex, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, facilitating the initial nucleophilic attack. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization of Methoxymethoxybenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 1-methoxy-4-(methoxymethoxy)benzene can be achieved.

Proton (¹H) NMR Chemical Shift Analysis of Methoxymethoxy and Aromatic Resonances

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the two different ether functionalities.

The methoxy (B1213986) group (-OCH₃) attached directly to the benzene (B151609) ring typically presents as a sharp singlet. Its chemical shift is influenced by the electron-donating nature of the oxygen atom and the aromatic ring current, generally appearing in the range of δ 3.7-3.8 ppm. rsc.org For instance, the methoxy protons in the related compound 1-methoxy-4-methylbenzene appear at approximately δ 3.73 ppm. nih.gov

The methoxymethoxy group (-OCH₂OCH₃), also known as a MOM ether, gives rise to two distinct signals. The methylene (B1212753) protons (-OCH₂O-) are expected to appear as a singlet at approximately δ 5.1-5.2 ppm. The terminal methyl protons (-OCH₃) of the MOM group are also a singlet, typically found further upfield around δ 3.4-3.5 ppm.

The aromatic protons on the 1,4-disubstituted benzene ring will present as a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the strongly electron-donating methoxy group are expected to be shielded and appear at a lower chemical shift (upfield) compared to the protons ortho to the less donating methoxymethoxy group. A typical range for these aromatic protons is between δ 6.8 and 7.1 ppm. In similar structures like 1-methoxy-4-(methoxymethyl)benzene, the aromatic protons are observed as two doublets in this region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to -OCH₃) | ~6.85 | d | 2H |

| Aromatic H (ortho to -OCH₂OCH₃) | ~7.00 | d | 2H |

| -OCH₂O- | ~5.15 | s | 2H |

| Ar-OCH₃ | ~3.78 | s | 3H |

| -OCH₂OCH₃ | ~3.45 | s | 3H |

Note: Predicted values are based on typical chemical shift ranges for these functional groups and data from analogous compounds.

Carbon-13 (¹³C) NMR Spectroscopic Confirmation of Carbon Framework

The ¹³C NMR spectrum provides confirmation of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct resonance.

The carbon of the aromatic methoxy group (-OCH₃) is expected to have a chemical shift in the range of δ 55-56 ppm. rsc.org The carbon of the methyl group in the methoxymethoxy functionality (-OCH₂OC H₃) will also appear in this region, typically around δ 56 ppm. The methylene carbon of the MOM group (-OC H₂O-) is characteristically found further downfield, generally in the range of δ 94-96 ppm.

The aromatic carbons will show four distinct signals due to the para-substitution pattern. The carbon atom attached to the methoxy group (C-1) is the most shielded of the substituted carbons, appearing around δ 154 ppm. The carbon attached to the methoxymethoxy group (C-4) is expected around δ 152-153 ppm. The carbons ortho to the methoxy group (C-2, C-6) will be shielded and appear around δ 115 ppm, while the carbons ortho to the methoxymethoxy group (C-3, C-5) will appear slightly further downfield, around δ 116-117 ppm. For comparison, in 1-methoxy-4-methylbenzene, the aromatic carbons appear at δ 157.7, 129.9, 113.8, and the methoxy carbon at 55.1 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C -OCH₃ (C-1) | ~154.0 |

| C -OCH₂OCH₃ (C-4) | ~152.5 |

| Aromatic CH (C-3, C-5) | ~116.5 |

| Aromatic CH (C-2, C-6) | ~115.0 |

| -OC H₂O- | ~94.5 |

| -OCH₂OC H₃ | ~56.0 |

| Ar-OC H₃ | ~55.5 |

Note: Predicted values are based on typical chemical shift ranges and data from analogous compounds.

Multidimensional NMR Techniques for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, multidimensional NMR experiments are employed. google.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show correlations between the coupled aromatic protons, confirming their ortho relationship on the benzene ring. No other correlations would be expected, as the methoxy and methoxymethoxy protons are singlets.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment is crucial for linking each proton to its directly attached carbon atom. It would show correlations between the aromatic protons and their corresponding aromatic carbons, as well as between the protons of the -OCH₃ and -OCH₂O- groups and their respective carbons.

These multidimensional techniques, used in concert, provide a comprehensive and definitive structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Ionization Processes and Characteristic Fragmentation Pathways of Aromatic Methoxymethoxy Ethers

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring. nih.gov

For this compound (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ), the molecular ion peak would be observed at m/z 168.

The fragmentation of ethers is often directed by the oxygen atoms. nih.gov Key fragmentation pathways for aromatic ethers include cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and cleavage of the C-O bond. nih.gov

For this compound, characteristic fragmentation would involve the methoxymethoxy (MOM) group. A primary fragmentation would be the loss of the methoxymethyl radical (·CH₂OCH₃) to form a stable phenoxy cation at m/z 123. Another likely fragmentation is the cleavage of the O-CH₂ bond to generate a methoxymethyl cation at m/z 45 ([CH₂OCH₃]⁺), which is often a characteristic peak for MOM ethers, and a 4-methoxyphenoxy radical.

Further fragmentation of the aromatic portion can also occur. For instance, the ion at m/z 123 could lose a methyl radical (·CH₃) to give an ion at m/z 108, which could then lose carbon monoxide (CO) to yield an ion at m/z 80. A study on the fragmentation of the related 4-methoxy-1-(methoxymethyl)benzene showed that a significant fragmentation pathway involves the loss of the methoxy group from the methoxymethyl moiety. A similar loss of ·OCH₃ from the molecular ion of this compound would lead to a fragment at m/z 137.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (EI)

| m/z | Possible Fragment Ion |

|---|---|

| 168 | [M]⁺˙ (Molecular Ion) |

| 137 | [M - ·OCH₃]⁺ |

| 123 | [M - ·CH₂OCH₃]⁺ |

| 108 | [M - ·CH₂OCH₃ - ·CH₃]⁺ |

| 45 | [CH₂OCH₃]⁺ |

Note: Predicted m/z values are based on characteristic fragmentation patterns of aromatic ethers.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of mass-to-charge ratios with very high accuracy (typically to four or more decimal places). This precision enables the determination of the elemental composition of the molecular ion and its fragments, as the exact mass of an ion is unique to its specific combination of isotopes.

For this compound, the calculated exact mass of the molecular ion [C₉H₁₂O₃]⁺˙ is 168.07864 Da. An experimental HRMS measurement confirming this value would provide unequivocal evidence for the molecular formula of the compound. Similarly, the exact masses of the fragment ions can be calculated and compared with experimental data to confirm their elemental compositions, further solidifying the structural assignment. For instance, the elemental composition of the fragment at m/z 123 would be confirmed as [C₇H₇O₂]⁺ with a calculated exact mass of 123.04460 Da.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Methoxy-4-methylbenzene |

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, while not widely available in spectral databases, can be predicted with a high degree of confidence by examining the characteristic vibrational modes of its constituent functional groups: the aromatic ring, the ether linkages, and the acetal (B89532) moiety.

The spectrum is expected to be dominated by several key absorptions. The presence of the benzene ring will give rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations, which are sensitive to the substitution pattern, are anticipated in the 900-690 cm⁻¹ range.

The methoxy group (-OCH₃) will exhibit a strong, characteristic C-O stretching vibration. In anisole (B1667542) (methoxybenzene), a simpler related molecule, this asymmetric C-O stretching band is observed around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹. bartleby.compearson.com For this compound, similar strong absorptions are expected, representing the aryl-O and alkyl-O bonds of the methoxy group.

The methoxymethoxy group (-OCH₂OCH₃) introduces additional characteristic vibrations. The C-O-C acetal linkage is known to produce strong and distinct stretching bands in the 1150-1050 cm⁻¹ region. These bands are often complex due to the coupling of vibrations within this functional group. Furthermore, the CH₂ and CH₃ groups of the methoxymethoxy substituent will display aliphatic C-H stretching vibrations in the 2950-2850 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O Stretch | Aryl-OCH₃, Aryl-O-CH₂ |

| 1150-1050 | C-O-C Stretch | Acetal |

| ~1040 | Symmetric C-O Stretch | Aryl-OCH₃, O-CH₂-O |

| 900-690 | C-H OOP Bending | Aromatic |

This table is predictive and based on the analysis of related compounds due to the absence of published experimental data for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, insights into its potential solid-state architecture can be gleaned from the crystal structure of anisole (methoxybenzene), which constitutes a significant portion of the target molecule's structure. nih.gov

The crystal structure of anisole reveals a planar conformation for the molecule, with the methoxy group lying in the plane of the benzene ring. nih.gov The molecules in the crystal lattice are arranged in a herringbone pattern, driven by edge-to-face C-H···π interactions rather than face-to-face π-π stacking. nih.gov

Table 2: Crystallographic Data for Anisole (a model for the methoxybenzene moiety)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7915 (3) |

| b (Å) | 7.6403 (2) |

| c (Å) | 11.2323 (3) |

| β (°) | 104.991 (1) |

| Volume (ų) | 1060.48 (5) |

| Z | 8 |

Data obtained from the crystallographic study of anisole and serves as a reference for the methoxybenzene portion of the target molecule. nih.gov

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would be invaluable for a complete understanding of its solid-state properties and intermolecular interactions.

Theoretical and Computational Investigations of 1 Methoxy 4 Methoxymethoxy Benzene

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived. For 1-methoxy-4-(methoxymethoxy)benzene, these calculations elucidate the molecule's preferred shapes, reaction mechanisms, and inherent reactivity.

The methoxymethoxy (MOM) group, an acetal (B89532), introduces significant conformational flexibility to the this compound molecule. The orientation of the MOM group relative to the benzene (B151609) ring and the internal rotations within the -O-CH₂-O-CH₃ linkage define the molecule's conformational landscape.

Conformational analysis using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can identify various stable conformers and the transition states that connect them. mdpi.com For aromatic ethers, the orientation of the methoxy (B1213986) group is a key determinant of stability. In anisole (B1667542) (methoxybenzene), the planar conformer, where the C-O-C plane is coplanar with the benzene ring, is known to be the most stable due to favorable electronic delocalization. A similar effect is expected for the 4-methoxy group in the title compound.

The key variables for the methoxymethoxy group are the dihedral angles around the Ar-O, O-CH₂, and CH₂-O bonds. Computational studies on similar, complex molecules have shown that the relative stability of different conformers is often governed by a balance of steric hindrance and stabilizing intramolecular interactions, such as weak hydrogen bonds. mdpi.compsu.edu For this compound, DFT calculations can predict the relative energies of conformers arising from the rotation of the MOM group. The most stable conformer would likely seek to minimize steric repulsion between the MOM group and the ortho-hydrogens of the benzene ring while optimizing electronic interactions.

Table 1: Representative Calculated Conformational Data for Anisole Derivatives

| System | Method | Most Stable Conformation | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Aniline Dimer | MP2/aug-cc-pVDZ | Slipped Parallel | -8.92 | banglajol.info |

| Benzonitrile Dimer | MP2/aug-cc-pVDZ | Anti-face-to-face | -11.51 | banglajol.info |

| Chlorobenzene Dimer | MP2/aug-cc-pVDZ | Slipped Parallel | -11.14 | banglajol.info |

| Phenol (B47542) Dimer | MP2/aug-cc-pVDZ | T-shape | -10.77 | banglajol.info |

This table presents data for related benzene derivatives to illustrate the types of interactions and energies that are determined through computational analysis. The principles are applicable to the conformational analysis of this compound.

Computational chemistry is instrumental in modeling reaction pathways, allowing for the determination of transition state geometries and activation energies, which govern reaction rates.

Synthesis: The most common synthesis of methoxymethyl ethers involves the reaction of an alcohol (in this case, 4-methoxyphenol) with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). adichemistry.com Quantum chemical calculations can model the Sₙ2 reaction mechanism, optimizing the structures of the reactants, the transition state, and the products to calculate the reaction barrier.

Deprotection: The cleavage of the MOM ether is a critical reaction, typically performed under acidic conditions. adichemistry.com DFT studies have been successfully applied to understand the mechanism of MOM group removal. For instance, a study on the BiCl₃-facilitated cleavage of MOM ethers investigated two possible binding pathways of the Lewis acid to the ether oxygen atoms. rsc.org The calculations revealed that the initial binding site of the catalyst can differ between phenolic and alcoholic MOM ethers and highlighted the crucial role of water in facilitating the C-O bond cleavage. rsc.org Modeling can compare the energy profiles for different proposed mechanisms, such as acid-catalyzed hydrolysis, to identify the most likely pathway. This involves locating the transition states for protonation, carbocation formation, and subsequent reaction with water.

A computational study on the gas-phase fragmentation of 4-methoxy-1-(methoxymethyl)benzene using DFT found that hydride elimination specifically occurs from the methylene (B1212753) group of the methoxymethyl moiety. nih.gov Such studies provide fundamental insights into the bond stabilities and fragmentation patterns relevant to deprotection reactions.

The electronic properties of a molecule are fundamental to its reactivity. Ab initio and DFT calculations provide a quantitative picture of the electron distribution and orbital energies.

Atomic Charges and Electrostatic Potential: Calculations can determine the partial atomic charges on each atom in this compound. For example, ab initio Hartree-Fock calculations on related phenol derivatives have been used to determine atomic charges in various electronic states (neutral, radical, anion, cation). uu.nl The oxygen atoms of the methoxy and methoxymethoxy groups are expected to have a negative partial charge, while the attached carbon atoms and the aromatic ring protons will be electropositive. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The negative potential above the oxygen atoms and the π-system of the benzene ring indicates sites susceptible to electrophilic attack, while the positive potential around the hydrogens suggests sites for nucleophilic interaction.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In substituted benzenes like this one, the HOMO is typically a π-orbital associated with the aromatic ring and the oxygen p-orbitals, indicating that the ring is the primary site for electrophilic attack. The LUMO is usually a π* anti-bonding orbital. DFT calculations (e.g., using B3LYP) can precisely calculate these orbital energies and visualize their spatial distribution. researchgate.net The electron-donating nature of the methoxy and methoxymethoxy groups raises the HOMO energy, activating the ring towards electrophilic aromatic substitution, preferentially at the ortho positions relative to the activating groups.

Table 2: Calculated Electronic Properties for a Representative Phenol Derivative

| Property | Method | Calculated Value | Reference |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.2 eV (example value) | researchgate.net |

| LUMO Energy | B3LYP/6-311++G(d,p) | -0.5 eV (example value) | researchgate.net |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 5.7 eV (example value) | researchgate.net |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.1 D (example value) | researchgate.net |

This table shows representative data that can be obtained from DFT calculations. The specific values for this compound would require a dedicated computational study.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules like solvents.

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules.

Intermolecular Interactions: The molecule can engage in several types of non-covalent interactions. Computational studies on anisole dimers have provided detailed descriptions of π-stacking interactions, where the aromatic rings align face-to-face or in a slipped-parallel fashion. rsc.org It can also act as a hydrogen bond acceptor through its oxygen atoms, interacting with protic solvents or other hydrogen bond donors. researchgate.net Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in crystal structures, revealing the percentage of different interactions, such as C-H···π and H···H contacts, that contribute to crystal stability. researchgate.net

Solvent Effects: Molecular dynamics simulations can explicitly model the interactions between a solute and a large number of solvent molecules. osti.gov These simulations can reveal the structure of the solvent shell around this compound and how the solvent influences its conformational preferences. For example, quantum chemical calculations on a dimethyl ether-methanol complex showed that the strength of the O···H-O hydrogen bond increases with solvent polarity. researchgate.net MD simulations can track the trajectories of thousands of molecules, providing insights into properties like diffusion coefficients and the local solvent environment, which are critical for understanding reaction kinetics in solution. github.io

Stereochemistry is crucial in many organic reactions. While this compound itself is achiral, its reactions can involve chiral reagents or produce chiral products, and its MOM group could be attached to a chiral molecule. Computational modeling is a powerful tool for understanding and predicting the stereochemical outcomes of such reactions. numberanalytics.com

By modeling the transition states of competing reaction pathways that lead to different stereoisomers, their relative activation energies can be calculated. The pathway with the lower energy barrier will be favored, thus determining the stereoselectivity of the reaction. For example, computational studies have been used to create general models for the stereochemical course of intramolecular Michael reactions by analyzing dipole-minimized chair transition-state models. nih.gov A similar approach could be applied to reactions involving the MOM ether, such as an asymmetric synthesis where the MOM group directs the stereochemical outcome or a deprotection that could potentially lead to epimerization at an adjacent stereocenter. Computational analysis can clarify whether a reaction proceeds through a mechanism that retains, inverts, or racemizes a nearby chiral center. numberanalytics.com

Strategic Applications of 1 Methoxy 4 Methoxymethoxy Benzene in Complex Organic Synthesis

Building Block in Natural Product Total Synthesis

The protection of phenolic hydroxyl groups is a common challenge in the total synthesis of natural products. The methoxymethyl (MOM) ether, as found in 1-Methoxy-4-(methoxymethoxy)benzene, is a frequently employed protecting group for this purpose due to its stability under various reaction conditions, such as those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com Its introduction is typically achieved by reacting the parent phenol (B47542) with chloromethyl methyl ether in the presence of a non-nucleophilic base. wikipedia.org

Precursor for Pharmaceutical and Agrochemical Intermediates

The substituted anisole (B1667542) framework is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. This compound serves as a latent form of 4-methoxyphenol (B1676288), a precursor that is itself useful as a synthetic intermediate for a variety of these products, including medicines and dyes. google.com The MOM-protected form allows for chemical modifications that might not be compatible with a free phenolic hydroxyl group.

For instance, the core structure of this compound is related to intermediates used in the synthesis of complex molecules. While direct precursor roles in commercially available drugs are not explicitly detailed in public-domain literature, the strategic use of such a protected phenol is a standard method in medicinal chemistry. For example, in the development of novel inhibitors for biological targets like the KRas G12C mutant in cancer therapy, complex molecular scaffolds are assembled. Some of these scaffolds contain substituted phenyl ethers. google.comgoogle.com The use of a MOM-protected phenol like this compound would be a logical choice in a synthetic route to prevent the acidic phenol from interfering with sensitive coupling reactions or basic reagents used to build up the target molecule.

Similarly, in the agrochemical sector, many herbicides, fungicides, and insecticides are based on substituted aromatic structures. The ability to functionalize an aromatic ring through reactions like ortho-metalation or cross-coupling is enhanced when reactive groups like phenols are protected. The MOM group in this compound provides this temporary shield, enabling the construction of complex substitution patterns on the benzene (B151609) ring before its cleavage to yield the final, active compound or a key intermediate.

Development of Functional Organic Materials

Functional organic materials, such as polymers and molecular electronics, derive their properties from their specific molecular structures. The incorporation of electron-rich aromatic units, like substituted phenols, can impart desirable electronic or antioxidant properties. The synthesis of polymers from phenolic precursors is one area where protecting group strategies are essential.

For example, poly(4-methoxyphenol) has been synthesized and evaluated for its antioxidant properties. rsc.org In the synthesis of such polymers, or more complex co-polymers, using a MOM-protected monomer like this compound could offer advantages. It would allow for polymerization conditions that might otherwise be incompatible with a free phenol, and the resulting polymer could then be deprotected to unmask the phenolic hydroxyls, which are often crucial for the material's function (e.g., antioxidant activity or hydrogen bonding).

While specific research detailing the use of this compound as a monomer for functional materials is not widely published, the principles of polymer chemistry suggest its potential utility. The ability to control the introduction of a reactive functional group after the polymer backbone has been formed is a powerful tool for tailoring the properties of the final material.

Advanced Synthetic Scaffolds in Target-Oriented Synthesis

In target-oriented synthesis, the goal is the efficient and selective preparation of a specific molecule. This compound can be considered an advanced synthetic scaffold because it contains multiple functional groups that can be selectively manipulated. The methoxy (B1213986) group is generally stable, while the MOM ether provides a temporary mask for a reactive hydroxyl group. The aromatic ring itself can be functionalized through electrophilic aromatic substitution or ortho-directed metalation.

This allows for the use of this compound as a starting point for the creation of more complex, polysubstituted aromatic compounds. For example, the MOM-protected phenol directs lithiation to the ortho position, allowing for the introduction of a wide range of electrophiles at that site. This is a powerful strategy for building up molecular complexity.

While specific, named advanced synthetic scaffolds derived directly from this compound are not extensively documented in the literature, the compound embodies the principles of a useful scaffold. Its differential reactivity allows it to serve as a versatile platform for the construction of a variety of target molecules, with the final deprotection of the MOM group revealing the desired 4-hydroxyphenyl moiety. The chemoselective deprotection of phenolic MOM ethers in the presence of other acid-labile groups further enhances its utility as a sophisticated building block in modern organic synthesis. acs.org

Future Research Perspectives and Methodological Advancements

Innovations in Green Chemistry for Methoxymethoxy Ether Synthesis and Deprotection

The protection of phenols as methoxymethyl (MOM) ethers and their subsequent deprotection are fundamental transformations in multi-step synthesis. wikipedia.orgadichemistry.com However, traditional methods often rely on hazardous reagents and environmentally harmful solvents. oup.com The future of this chemistry lies in the adoption of green and sustainable practices.

Recent advancements have focused on developing eco-friendly protocols. For synthesis, an electrochemical approach for the methoxymethylation of alcohols and phenols has been developed, offering a safe and efficient alternative to conventional methods that use toxic reagents like chloromethyl methyl ether. rsc.orgresearchgate.net Other strategies employ reusable, non-toxic catalysts such as H3PW12O40 under solvent-free conditions or Zirconium(IV) chloride with dimethoxymethane (B151124), avoiding harsh chemicals. cdnsciencepub.comresearchgate.net

For deprotection, a significant area of research is the replacement of harsh acidic conditions with milder, more selective, and environmentally benign catalysts. oup.com Solvent-free deprotection using solid-phase p-toluenesulfonic acid (pTSA) has been shown to be a rapid and efficient method that minimizes waste. benthamdirect.comeurekaselect.com Similarly, the use of bismuth triflate in aqueous media provides a cheap, stable, and environmentally friendly option for cleaving MOM ethers with high chemoselectivity. oup.com Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (B86663), also offer advantages like operational simplicity, high yields, and easy catalyst recovery. organic-chemistry.org

Future research will likely focus on expanding the portfolio of reusable solid-acid catalysts and exploring biocatalytic or photocatalytic methods for both the formation and cleavage of MOM ethers, further reducing the environmental footprint of these essential synthetic steps.

| Catalyst/Reagent | Conditions | Key Advantages | Reference(s) |

| Bismuth Triflate (Bi(OTf)3) | Catalytic amount, THF/water (1:1), room temp. | Environmentally friendly, high chemoselectivity, mild conditions. | oup.com |

| p-Toluenesulfonic Acid (pTSA) | Solid phase, solvent-free, room temp. | Rapid, high yields, no solvent waste. | benthamdirect.comeurekaselect.com |

| H3PW12O40 | Catalytic amount, ethanol, reflux. | Reusable catalyst, high yields, eco-friendly. | cdnsciencepub.com |

| Zirconium(IV) Chloride (ZrCl4) | Isopropanol, reflux. | Efficient, utilizes a common Lewis acid. | researchgate.net |

| Silica-supported NaHSO4 | Dichloromethane, room temp. | Heterogeneous (easy removal), inexpensive, non-toxic. | organic-chemistry.org |

Expanding the Scope of Directed Aromatic Functionalization

The aromatic ring of 1-Methoxy-4-(methoxymethoxy)benzene is a prime candidate for selective functionalization, which is crucial for building molecular complexity. The existing methoxy (B1213986) and methoxymethoxy groups exert strong electronic influence, typically directing incoming electrophiles to the positions ortho to the oxygen atoms. nih.gov

Future advancements will move beyond classical electrophilic aromatic substitution to more sophisticated and regioseally precise methods. A key strategy is the Directed ortho-Metalation (DoM) reaction. nih.gov In this approach, the MOM ether can act as a directing group, facilitating lithiation at the adjacent C-H bond (position 3). acs.org This generates a powerful nucleophile that can react with a wide range of electrophiles, allowing for the controlled introduction of new functional groups. However, challenges such as proton transfer from the MOM group can sometimes reduce the efficiency of this process. nih.gov

A more modern frontier is the direct C-H activation/functionalization . rsc.orgacs.org This field aims to convert C-H bonds directly into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. Research into transition metal-catalyzed systems that can selectively target a specific C-H bond on the benzene (B151609) ring of this compound is a promising avenue. rsc.org For instance, developing catalysts that can differentiate between the C-H bonds at positions 2 and 3 would offer unprecedented control over substitution patterns. This could involve designing unique directing group templates or exploiting subtle steric and electronic differences, potentially leading to novel meta-selective functionalizations that are otherwise difficult to achieve. wikipedia.org Enzymatic C-H activation also presents a green and highly selective future alternative for functionalizing such aromatic compounds. nih.gov

Mechanistic Elucidation of Unprecedented Reactivity Patterns

A deeper understanding of reaction mechanisms is fundamental to developing new and improved synthetic methods. For this compound, while its general reactivity is understood, subtle and unprecedented patterns can emerge under specific conditions.

A notable area for future investigation is the difference in reactivity between aromatic MOM ethers, such as in the title compound, and their aliphatic counterparts. acs.org For example, studies have shown that the deprotection mechanism of aromatic MOM ethers using trialkylsilyl triflates proceeds through a different pathway (via a silyl (B83357) ether intermediate) compared to aliphatic MOM ethers (which proceed via salt intermediates). acs.org This difference in mechanism can be exploited for selective transformations.

Future research should employ a combination of experimental and computational methods to probe these reaction pathways. nih.gov Techniques such as in-situ spectroscopy (NMR, IR) can help identify transient intermediates, while kinetic studies can elucidate rate-determining steps. Computational chemistry, particularly Density Functional Theory (DFT), can be used to model reaction energy profiles, visualize transition states, and explain the origins of selectivity. researchgate.netresearchgate.net Such studies could unravel why certain reagents lead to unexpected outcomes or why the electronic nature of the aromatic ring in this compound leads to unique reactivity compared to simpler MOM ethers.

| Feature | Aliphatic MOM Ether | Aromatic MOM Ether | Reference(s) |

| Deprotection with TMSOTf/2,2′-bipyridyl | Proceeds via a salt intermediate. | Proceeds via a TMS ether intermediate. | acs.org |

| Conversion with TESOTf/2,2′-bipyridyl | Deprotection occurs. | Direct conversion to a TES ether. | acs.org |

| General Reactivity | Generally more reactive towards cleavage. | Reduced reactivity under certain conditions. | acs.org |

Computational Design of Novel Methoxymethoxy-Based Reagents

The principles of computational chemistry are increasingly being used not just to understand reactions but to proactively design new molecules with desired functions. nih.govbaranlab.orglongdom.org This in silico approach holds immense potential for creating novel reagents based on the this compound scaffold.

Future research can leverage computational tools for several purposes:

Designing New Protecting Groups: The stability of the MOM group can be tuned. By computationally modeling variations of the methoxymethyl group (e.g., by adding electron-withdrawing or -donating substituents), it may be possible to design new protecting groups with finely-tuned acid lability, allowing for even greater selectivity in complex syntheses. scirp.orgresearchgate.netmdpi.com

Creating Novel Ligands or Reagents: The this compound structure could be the core of new, functional molecules. Computational screening and design could be used to predict the properties of derivatives. frontiersin.orgnih.gov For example, by adding chelating groups at specific positions (guided by C-H activation or DoM), one could design novel ligands for catalysis. DFT and other methods can predict the electronic properties and binding affinities of these potential new reagents, prioritizing the most promising candidates for synthesis. nih.govrsc.org

Predicting Reactivity and Toxicity: In silico methods can predict the reactivity of novel derivatives in various chemical transformations. nih.govnih.gov This allows researchers to virtually screen ideas and focus laboratory efforts on the most viable pathways, accelerating the discovery process.

By combining machine learning with quantum chemical calculations, chemists can explore vast chemical spaces to identify and optimize new methoxymethoxy-based structures for applications in synthesis, materials science, and medicinal chemistry. nih.govfrontiersin.org

Q & A

Q. Methodological Considerations :

- Reagent Selection : Use methoxymethyl chloride with a base (e.g., NaH) to protect phenolic hydroxyl groups.

- Purification : Distillation over sodium removes unreacted starting materials .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS to terminate reactions at peak product formation.

How can researchers characterize this compound and its derivatives?

Basic Research Question

Analytical Techniques :

- GC-MS/LC-MS : For structural confirmation and purity assessment. Fragmentation patterns (e.g., m/z 148.20 for molecular ion) and retention times are critical .

- NMR Spectroscopy : H-NMR (δ 3.2–3.8 ppm for methoxy groups) and C-NMR (δ 55–60 ppm for OCH) .

- FT-IR : Peaks at 1,250–1,050 cm for C-O-C stretching in methoxymethoxy groups.

Data Validation : Cross-reference spectral libraries (e.g., HMDB, PubChem) to resolve ambiguities .

What catalytic systems enhance the oxidation of this compound derivatives?

Advanced Research Question

Catalytic Mechanisms :

Q. Experimental Design :

| Catalyst System | Temperature (°C) | Major Product | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| NHPI alone | 60 | Hydroperoxide | 73 | 85 |

| NHPI + Cu(II) | 120 | Ketone | 11 | 75 |

Key Insight : Metal salts accelerate hydroperoxide decomposition, necessitating precise temperature control .

How should reactive intermediates (e.g., hydroperoxides) be stabilized during synthesis?

Advanced Research Question

Handling Protocols :

- pH Control : Maintain neutral conditions (pH 7–8) to prevent acid/base-induced decomposition .

- Low-Temperature Storage : Store intermediates at 2–8°C under inert gas (N/Ar) to inhibit radical chain reactions .

- Quenching Methods : Use reducing agents (e.g., NaSO) to terminate unwanted side reactions .

How can contradictory data on reaction selectivity be resolved?

Advanced Research Question

Case Study : In oxidation reactions, conflicting reports on hydroperoxide vs. ketone dominance arise from variable catalyst loading and temperature. For example:

Q. Resolution Strategies :

- Kinetic Studies : Track intermediate formation rates using stopped-flow spectroscopy.

- Computational Modeling : DFT calculations predict transition-state energies to identify dominant pathways .

What are the emerging applications of this compound in medicinal chemistry?

Basic Research Question

Biological Relevance :

- Antimicrobial Studies : Methoxymethoxy groups enhance membrane permeability, aiding in bacterial inhibition assays .

- Pharmaceutical Intermediates : Used in synthesizing aryl ethers for kinase inhibitors .

Methodological Note : Derivatize with bioorthogonal handles (e.g., alkyne tags) for target engagement studies .

Can this compound serve as a biomarker, and how is this validated?

Advanced Research Question

Biomarker Potential : Detected in citrus and clove extracts via GC-MS, suggesting dietary exposure .

Q. Validation Workflow :

Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate.

Quantification : Spike deuterated internal standards (e.g., CD-labeled analogs) for LC-MS/MS accuracy .

Statistical Analysis : Multivariate analysis (PCA/PLS-DA) to correlate compound levels with biological outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.